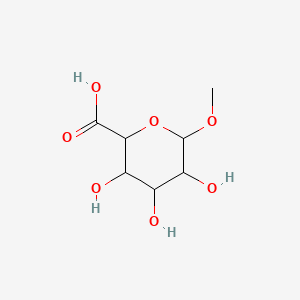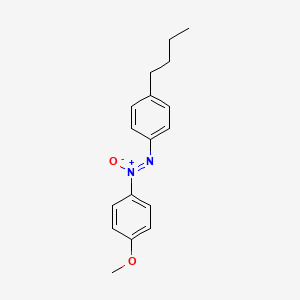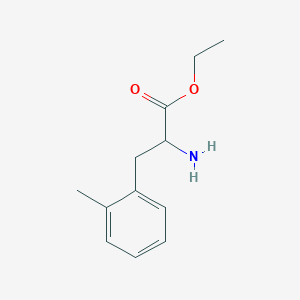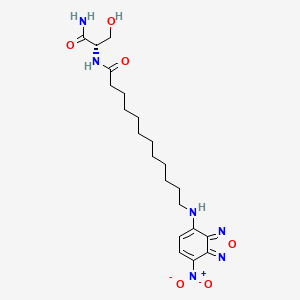
C12 NBD-Ceramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C12 NBD-Ceramide, also known as N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-erythro-sphingosine, is a fluorescent analog of ceramide. It is widely used in biochemical and cell biology research due to its ability to mimic natural ceramides while being easily detectable through fluorescence. The compound has a molecular formula of C36H61N5O6 and a molecular weight of 659.90 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C12 NBD-Ceramide typically involves the coupling of a fluorescent moiety, 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD), with a ceramide backbone. The process begins with the preparation of NBD-amino-dodecanoic acid, which is then coupled with D-erythro-sphingosine under specific reaction conditions. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in liquid or powder form and stored at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
C12 NBD-Ceramide undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for studying the compound’s behavior and interactions in biological systems.
Common Reagents and Conditions
Hydrolysis: Catalyzed by ceramidases, resulting in the formation of sphingosine and fatty acids.
Oxidation: Involves oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized ceramide derivatives.
Substitution: Typically involves nucleophilic substitution reactions where the NBD group can be replaced or modified
Major Products Formed
Hydrolysis: Sphingosine and fatty acids.
Oxidation: Oxidized ceramide derivatives.
Substitution: Modified ceramide analogs with different functional groups
Wissenschaftliche Forschungsanwendungen
C12 NBD-Ceramide is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study lipid interactions and membrane dynamics.
Biology: Employed in cell biology to investigate ceramide metabolism, signaling pathways, and apoptosis.
Medicine: Utilized in research on neurodegenerative diseases, cancer, and other conditions where ceramide plays a crucial role.
Industry: Applied in the development of diagnostic tools and therapeutic agents
Wirkmechanismus
C12 NBD-Ceramide exerts its effects by mimicking natural ceramides in biological systems. It interacts with various molecular targets, including ceramidases, sphingomyelin synthases, and ceramide kinases. These interactions influence cellular processes such as apoptosis, cell differentiation, and stress responses. The fluorescent NBD group allows for easy tracking and visualization of the compound’s distribution and activity within cells .
Vergleich Mit ähnlichen Verbindungen
C12 NBD-Ceramide is unique due to its fluorescent properties, which distinguish it from other ceramide analogs. Similar compounds include:
C6 NBD-Ceramide: A shorter-chain analog with similar fluorescent properties.
C12 NBD-Glucosyl Ceramide: A glucosylated derivative used to study glycosphingolipid metabolism.
C12 NBD-Phytosphingosine: A phytosphingosine analog with a fluorescent NBD group
These compounds share similar applications but differ in their specific interactions and effects within biological systems.
Eigenschaften
Molekularformel |
C21H32N6O6 |
|---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide |
InChI |
InChI=1S/C21H32N6O6/c22-21(30)16(14-28)24-18(29)10-8-6-4-2-1-3-5-7-9-13-23-15-11-12-17(27(31)32)20-19(15)25-33-26-20/h11-12,16,23,28H,1-10,13-14H2,(H2,22,30)(H,24,29)/t16-/m0/s1 |
InChI-Schlüssel |
VEJASPOHDYYWFW-INIZCTEOSA-N |
Isomerische SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)N |
Kanonische SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCC(=O)NC(CO)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13821811.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane](/img/structure/B13821814.png)


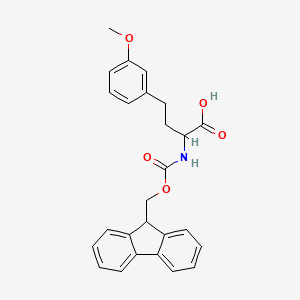
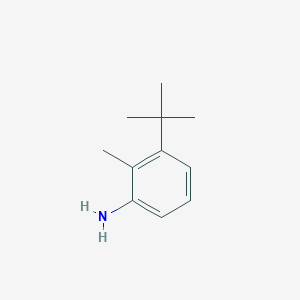
![Tricyclo[3.3.2.02,4]decane](/img/structure/B13821842.png)
